N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
Related compounds, such as n′-phenyl pyridylcarbohydrazides, have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDHIs are one of the fastest-growing fungicide categories for plant protection .
Mode of Action
This inhibition could disrupt the normal biochemical processes within the cell, leading to the desired effects .
Biochemical Pathways
The compound likely affects the citric acid cycle, given that SDH is a critical enzyme in this pathway. Inhibition of SDH can disrupt the cycle, affecting energy production and other downstream processes within the cell .
Result of Action
The inhibition of sdh and disruption of the citric acid cycle can lead to a decrease in energy production within the cell, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-ethylphenylhydrazine with 2-chloropyridine-3-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-ethylphenylhydrazine} + \text{2-chloropyridine-3-sulfonamide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-hydrazinylpyridine-3-sulfonamide
- N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
- N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Uniqueness
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-10-5-7-11(8-6-10)17-20(18,19)12-4-3-9-15-13(12)16-14/h3-9,17H,2,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCAUVGTAGVKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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